molecular formula C9H8ClFN2 B13043808 3-Amino-3-(4-chloro-3-fluorophenyl)propanenitrile

3-Amino-3-(4-chloro-3-fluorophenyl)propanenitrile

Cat. No.: B13043808
M. Wt: 198.62 g/mol
InChI Key: AMBCMCGHIHKNRI-UHFFFAOYSA-N
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Description

3-Amino-3-(4-chloro-3-fluorophenyl)propanenitrile is a nitrile derivative featuring a phenyl ring substituted with chlorine (Cl) at position 4 and fluorine (F) at position 2. Its molecular formula is C₉H₈ClFN₂, with a molecular weight of 198.62 g/mol (adjusted from ).

Properties

Molecular Formula

C9H8ClFN2

Molecular Weight

198.62 g/mol

IUPAC Name

3-amino-3-(4-chloro-3-fluorophenyl)propanenitrile

InChI

InChI=1S/C9H8ClFN2/c10-7-2-1-6(5-8(7)11)9(13)3-4-12/h1-2,5,9H,3,13H2

InChI Key

AMBCMCGHIHKNRI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(CC#N)N)F)Cl

Origin of Product

United States

Preparation Methods

Multi-Step Chemical Synthesis

The synthesis typically involves multi-step reactions starting from commercially available halogenated aromatic precursors such as 4-chloro-3-fluorobenzaldehyde or related derivatives. The key steps include:

  • Formation of the nitrile-substituted intermediate: Introduction of the nitrile group on the propyl chain, often via nucleophilic substitution or cyanation reactions.
  • Amination: Introduction of the amino group at the chiral center, which may be achieved through reductive amination or amination of a suitable precursor.
  • Chiral induction: Use of chiral auxiliaries, catalysts, or enzymatic methods to control stereochemistry at the 3-position.

Enzymatic and Biocatalytic Methods

Recent advances include the use of halohydrin dehalogenase (HHDH) enzymes to catalyze the synthesis of enantioenriched fluorinated β-hydroxy nitriles, which can be further converted to the amino nitrile target. This biocatalytic approach offers:

  • High enantioselectivity (ee > 80–90%)
  • Mild reaction conditions
  • Potential for scale-up using immobilized whole cells

Process optimization involves controlling substrate concentration, enzyme dosage, reaction time, and substrate feeding strategies to minimize enzyme deactivation and maximize yield.

Detailed Reaction Conditions and Catalysts

Step Reaction Type Typical Reagents/Catalysts Solvents Temperature Notes
1 Cyanation or nucleophilic substitution Cyanide sources (e.g., KCN, NaCN) Polar aprotic solvents (e.g., acetonitrile) 30–150 °C Anhydrous conditions preferred to avoid hydrolysis
2 Amination (Reductive amination or direct amination) Ammonia or amine sources; reducing agents (e.g., NaBH4) or catalysts Alcohols or aprotic solvents Room temp to 80 °C Chiral catalysts or auxiliaries used for stereocontrol
3 Enzymatic resolution or asymmetric synthesis Halohydrin dehalogenase variants (e.g., ISM-4) Aqueous buffers, DMSO as co-solvent Ambient to 50 °C Enzyme immobilization enhances reusability and scale

Representative Synthetic Protocols

Chemical Synthesis Example

  • Starting from 4-chloro-3-fluorobenzaldehyde , the aldehyde is converted to the corresponding nitrile via reaction with cyanide under controlled conditions.
  • The nitrile intermediate undergoes reductive amination with ammonia or a primary amine in the presence of a chiral catalyst to form the amino nitrile.
  • The reaction is typically carried out in polar aprotic solvents such as acetonitrile or ethyl acetate, with temperatures ranging from 30 to 130 °C depending on the step.

Biocatalytic Synthesis Example

  • Using halohydrin dehalogenase variant ISM-4, the substrate (a halogenated phenyl epoxide or halohydrin nitrile precursor) is converted enzymatically to the β-hydroxy nitrile intermediate.
  • Subsequent chemical or enzymatic transformations convert the hydroxy group to the amino group, yielding the enantioenriched amino nitrile.
  • Reaction parameters such as substrate feeding rate, enzyme loading, and reaction time are optimized via kinetic modeling to achieve >80% enantiomeric excess and high yield.

Comparative Data on Yields and Enantiomeric Purity

Method Yield (%) Enantiomeric Excess (ee) Scale Key Advantages Limitations
Chemical multi-step synthesis 70–85 Variable (depends on chiral catalyst) Gram scale Well-established, scalable Requires chiral catalysts, multiple steps
Biocatalytic synthesis (HHDH) 75–87 >80–90% 100 mL scale demonstrated High enantioselectivity, mild conditions Enzyme deactivation risk, substrate specificity

Notes on Reaction Optimization and Industrial Considerations

  • Solvent choice: Polar aprotic solvents (acetonitrile, ethyl acetate) are favored for cyanation and amination to enhance reaction rates and selectivity.
  • Temperature control: Moderate temperatures (50–130 °C) balance reaction kinetics and product stability.
  • Anhydrous conditions: Critical during nucleophilic cyanation and amination to prevent side reactions.
  • Catalyst selection: Chiral catalysts or enzymes are essential for stereochemical control.
  • Scale-up: Continuous flow reactors and immobilized enzyme systems improve process efficiency and reproducibility.

Summary Table of Preparation Methods

Preparation Method Key Steps Catalysts/Reagents Reaction Conditions Yield (%) Enantiomeric Purity References
Multi-step chemical synthesis Cyanation → Amination → Chiral induction KCN/NaCN, chiral amines, reducing agents 30–130 °C, aprotic solvents, anhydrous 70–85 Variable, up to >90% with chiral catalysts
Enzymatic synthesis using HHDH Enzymatic conversion of halohydrin → Amination Halohydrin dehalogenase (ISM-4) Ambient to 50 °C, aqueous buffer with DMSO 75–87 >80–90% ee

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(4-chloro-3-fluorophenyl)propanenitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Primary amines.

    Substitution: Substituted phenyl derivatives with different functional groups replacing the chloro or fluoro substituents.

Scientific Research Applications

3-Amino-3-(4-chloro-3-fluorophenyl)propanenitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-3-(4-chloro-3-fluorophenyl)propanenitrile involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis, depending on its specific application.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table highlights key differences between 3-Amino-3-(4-chloro-3-fluorophenyl)propanenitrile and its analogs:

Compound Name CAS No. Molecular Formula Substituents (Phenyl Ring) Functional Groups Molecular Weight (g/mol) Key Applications/Notes
3-Amino-3-(4-chloro-3-fluorophenyl)propanenitrile Not Provided C₉H₈ClFN₂ 4-Cl, 3-F -NH₂, -CN 198.62 Hypothesized pharmaceutical intermediate
(3S)-3-Amino-3-(4-chloro-2-fluorophenyl)propanenitrile 1213518-58-1 C₉H₈ClFN₂ 4-Cl, 2-F -NH₂, -CN 198.62 Discontinued due to synthesis challenges
3-Amino-3-(4-fluorophenyl)propionic acid 1810070-00-8 C₉H₈FNO₂ 4-F -NH₂, -COOH 197.17 Higher polarity due to carboxylic acid group
3-[(2-fluorophenyl)sulfonyl]propanenitrile Not Provided C₉H₈FNO₂S 2-F -SO₂-, -CN 213.23 Sulfonyl group enhances electrophilicity

Key Differences and Implications

Substituent Position Effects: The 4-Cl, 3-F substitution in the target compound vs. 4-Cl, 2-F in its stereoisomer (CAS 1213518-58-1) alters steric and electronic properties. Fluorine vs. Chlorine: Fluorine’s electron-withdrawing nature enhances aromatic ring stability, while chlorine’s larger size may influence solubility and metabolic stability.

Functional Group Variations: Nitrile (-CN) vs. Carboxylic Acid (-COOH): Nitriles are less polar but more reactive (e.g., in nucleophilic additions), whereas carboxylic acids are ionizable, affecting solubility and bioavailability . Sulfonyl (-SO₂-) vs. Amino (-NH₂): Sulfonyl groups increase electrophilicity and are common in sulfonamide drugs, while amino groups facilitate hydrogen bonding in receptor interactions .

Biological Activity

3-Amino-3-(4-chloro-3-fluorophenyl)propanenitrile is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparative data with similar compounds.

Chemical Structure and Properties

The molecular formula of 3-Amino-3-(4-chloro-3-fluorophenyl)propanenitrile is C9H8ClFN2C_9H_8ClFN_2, with a molecular weight of 198.62 g/mol. The compound features an amino group, a propanenitrile backbone, and a phenyl ring substituted with chlorine and fluorine atoms. These structural features are significant for its interactions with biological targets.

The biological activity of 3-Amino-3-(4-chloro-3-fluorophenyl)propanenitrile is primarily attributed to its ability to interact with various enzymes and receptors. The compound may alter the activity of these targets through:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases such as cancer and neurological disorders.
  • Receptor Binding : The compound could bind to receptors, influencing signaling pathways that regulate cellular functions.

Biological Activity Overview

Research indicates that 3-Amino-3-(4-chloro-3-fluorophenyl)propanenitrile exhibits several biological activities:

  • Anticancer Potential : Similar compounds have demonstrated the ability to inhibit tumor growth by targeting specific pathways involved in cell proliferation and apoptosis.
  • Neuroprotective Effects : The compound may influence pathways associated with neurodegenerative diseases, potentially offering therapeutic benefits in conditions like Alzheimer's and Parkinson's diseases.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 3-Amino-3-(4-chloro-3-fluorophenyl)propanenitrile, a comparison with structurally similar compounds is useful.

Compound NameMolecular FormulaBiological Activity
3-Amino-3-(4-chloro-2-fluorophenyl)propanenitrileC9H8ClF2N2Enzyme inhibition, potential anticancer
3-Amino-3-(5-chloro-3-fluorophenyl)propanenitrileC9H8ClF2N2Receptor binding, neuroprotective effects
4-(4-chlorophenyl)-4-methoxyiminobutanoic acidC12H14ClN1O2Antiproliferative properties

Case Studies

Several studies have explored the biological activity of compounds related to 3-Amino-3-(4-chloro-3-fluorophenyl)propanenitrile:

  • Inhibition of Tumor Growth : A study demonstrated that compounds with similar structures inhibited the growth of breast cancer cells by inducing apoptosis through caspase activation.
  • Neuroinflammation Modulation : Research indicated that related compounds could reduce neuroinflammation in animal models of Alzheimer's disease by inhibiting the NLRP3 inflammasome pathway, suggesting potential applications for neurodegenerative conditions.

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